molecular formula C24H19BrN4O3S B2448442 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 422290-01-5

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2448442
CAS No.: 422290-01-5
M. Wt: 523.41
InChI Key: UAAWHFNISIZTMS-UHFFFAOYSA-N
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Description

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring fused with a quinazoline moiety, a bromine atom, and a sulfanyl group attached to an acetamide linkage with a dimethoxyphenyl group.

Preparation Methods

The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The preparation begins with the synthesis of the benzimidazole and quinazoline rings, followed by the introduction of the bromine atom and the sulfanyl group. The final step involves the acetamide linkage with the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis and medicinal chemistry.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: The compound is being explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide can be compared with other benzimidazole and quinazoline derivatives:

    2-[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)sulfanyl]-N-(3-methylbutyl)acetamide: Similar structure but with a different acetamide linkage.

    2-[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)sulfanyl]-N-butyl-N-methylacetamide: Similar structure but with a different substitution on the acetamide group.

    2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a thiazole ring instead of the dimethoxyphenyl group.

These comparisons highlight the uniqueness of 2-({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}

Properties

IUPAC Name

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O3S/c1-31-15-8-10-21(32-2)19(12-15)26-22(30)13-33-24-28-17-9-7-14(25)11-16(17)23-27-18-5-3-4-6-20(18)29(23)24/h3-12H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAWHFNISIZTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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